N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide
Overview
Description
LSN-3213128 is a selective, nonclassical, orally bioavailable antifolate compound. It exhibits potent and specific inhibitory activity for aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), with an IC50 value of 16 nM for AICARFT enzyme inhibition and 19 nM in cells . This compound has shown significant potential in the treatment of various cancers, particularly triple-negative breast cancer .
Preparation Methods
The synthesis of LSN-3213128 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of Functional Groups: Functional groups such as fluorine and sulfonamide are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity
Industrial production methods for LSN-3213128 involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield. This includes the use of large-scale reactors, automated purification systems, and stringent quality control measures .
Chemical Reactions Analysis
LSN-3213128 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Substitution reactions are used to introduce or replace functional groups, such as halogenation or sulfonation
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
LSN-3213128 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the inhibition of AICARFT and its effects on cellular metabolism.
Biology: The compound is used in biological studies to investigate its effects on cell cycle regulation and DNA damage response.
Medicine: LSN-3213128 has shown promise in preclinical studies for the treatment of triple-negative breast cancer and other cancers. .
Industry: The compound is used in the development of new antifolate drugs and as a reference standard in pharmaceutical research
Mechanism of Action
LSN-3213128 exerts its effects by selectively inhibiting the enzyme aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT). This inhibition disrupts the folate pathway, leading to the accumulation of aminoimidazole-4-carboxamide ribonucleotide (AICAR) and subsequent activation of AMP-activated protein kinase (AMPK). The activation of AMPK results in the inhibition of cellular proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
LSN-3213128 is unique in its selective inhibition of AICARFT and its oral bioavailability. Similar compounds include:
Methotrexate: A classical antifolate that inhibits dihydrofolate reductase (DHFR) but lacks the selectivity and oral bioavailability of LSN-3213128.
Pemetrexed: Another antifolate that inhibits multiple enzymes in the folate pathway but is not as selective for AICARFT as LSN-3213128.
Raltitrexed: An antifolate that inhibits thymidylate synthase but does not target AICARFT specifically
LSN-3213128 stands out due to its high selectivity for AICARFT, making it a valuable tool for studying the folate pathway and developing targeted cancer therapies .
Properties
IUPAC Name |
N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S2/c18-13-7-10-3-5-19-17(23)12(10)8-14(13)20-27(24,25)16-2-1-15(26-16)21-6-4-11(22)9-21/h1-3,5,7-8,11-12,20,22H,4,6,9H2/t11-,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFRFRNTTXHFA-JHJMLUEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(S2)S(=O)(=O)NC3=CC4C(=CC=NC4=O)C=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC=C(S2)S(=O)(=O)NC3=CC4C(=CC=NC4=O)C=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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